4-Desmethoxy Omeprazole-d3 Sulfide

Descripción general

Descripción

It is a derivative of Omeprazole, a well-known proton pump inhibitor used in the treatment of dyspepsia and other gastric acid-related disorders . The compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Omeprazole .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxy Omeprazole-d3 Sulfide involves the incorporation of deuterium atoms into the Omeprazole molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of the intermediate compound, 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Desmethoxy Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The trideuteriomethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

One of the primary applications of 4-Desmethoxy Omeprazole-d3 Sulfide is in pharmacokinetic studies. The stable isotope labeling allows for precise tracking of the compound's metabolism and distribution in biological systems. For instance, studies have shown that this compound can be utilized to assess the pharmacokinetics of omeprazole and its metabolites in various animal models, including mice. Researchers have employed techniques such as TOF-MS/MS to analyze the metabolic pathways and identify metabolites formed during the processing of omeprazole, enhancing our understanding of its pharmacological effects and safety profiles .

Metabolite Identification

This compound plays a crucial role in the identification of omeprazole metabolites. Its use in mass spectrometry enables researchers to distinguish between different metabolites based on their unique fragmentation patterns. For example, studies have identified several metabolites formed through processes such as demethylation and glucuronidation when using this labeled compound as a reference standard . The detailed fragmentation information obtained from these analyses aids in elucidating the metabolic pathways that omeprazole undergoes, providing insights into its efficacy and potential side effects.

Drug Development

In drug development, this compound is utilized as a reference compound for evaluating new formulations or analogs of omeprazole. Its stable isotope nature allows for accurate quantification in bioanalytical assays, which is essential for determining the pharmacokinetic properties of new drug candidates. This application is particularly relevant in the context of developing improved proton pump inhibitors with enhanced therapeutic profiles .

Case Studies

-

Study on Metabolite Profiling :

A study published in MDPI highlights the use of this compound in profiling omeprazole metabolites in mouse models. The research demonstrated how this compound facilitated the identification of key metabolites and provided insights into their pharmacokinetic behavior, including absorption and distribution patterns . -

Pharmacokinetic Analysis :

Another research effort focused on the pharmacokinetics of omeprazole using this compound as a tracer. The study reported significant findings regarding the compound's bioavailability and its metabolic conversion rates, which are critical for optimizing dosing regimens in clinical settings .

Mecanismo De Acción

The mechanism of action of 4-Desmethoxy Omeprazole-d3 Sulfide is similar to that of Omeprazole. It acts as a proton pump inhibitor by irreversibly binding to the H+/K+ ATPase enzyme in the gastric parietal cells. This binding inhibits the final step of gastric acid production, thereby reducing acid secretion. The deuterium labeling allows for detailed studies of the compound’s metabolic pathways and interactions within the body.

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

4-Desmethoxy Omeprazole-d3 Sulfide is unique due to its stable isotope labeling, which allows for precise analytical studies and tracing of metabolic pathways. This makes it particularly valuable in research and quality control applications.

Actividad Biológica

4-Desmethoxy Omeprazole-d3 Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor (PPI) that is primarily used to treat acid-related gastrointestinal disorders. This compound, specifically labeled with deuterium (D3), allows for enhanced tracking and analysis of its metabolic pathways and biological activity.

- Molecular Formula : C17H19N3O2S

- Molecular Weight : 315.390 g/mol

- CAS Number : 1794938-78-5

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : Approximately 584.7 °C at 760 mmHg

- Flash Point : 307.4 ± 32.9 °C

Biological Activity

The biological activity of this compound is closely related to its parent compound, Omeprazole, which exhibits several pharmacological effects:

- Proton Pump Inhibition : As a PPI, it inhibits the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion.

- Metabolic Profiling : Studies have shown that Omeprazole and its metabolites, including 4-Desmethoxy Omeprazole-d3, can affect cytochrome P450 enzymes, particularly CYP2C19. The inhibition of CYP2C19 by Omeprazole has been quantified with a Ki value ranging from 2 to 6 μM .

- Antibacterial Activity : Research indicates that Omeprazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential antibacterial properties for its metabolites .

Pharmacokinetics and Metabolism

In vivo studies have utilized stable isotope labeling (D3) to track the pharmacokinetics of Omeprazole and its metabolites in different biological matrices (e.g., plasma and brain). Key findings include:

- Metabolite Identification : A study identified a total of seventeen metabolites in mouse models, emphasizing the complexity of metabolic pathways following administration .

- Brain Distribution : The pharmacokinetic profiles showed significant differences in brain-to-plasma partition coefficients depending on the route of administration (oral vs. intravenous) which could influence therapeutic outcomes in central nervous system applications .

Study on Metabolite Profiles

A notable study investigated the metabolic pathways of Omeprazole using D3-labeled compounds administered via various routes (intravenous, intraperitoneal, and oral). The results highlighted:

- Different metabolite profiles based on administration route.

- Enhanced understanding of central nervous system-related effects due to the unique distribution of metabolites in brain tissue .

Antimicrobial Effects

Research has demonstrated that Omeprazole derivatives possess antimicrobial properties. In vitro studies reported that these compounds could effectively inhibit bacterial growth, suggesting their potential application in treating infections alongside their primary use as acid suppressants .

Comparative Analysis Table

| Property | This compound | Omeprazole |

|---|---|---|

| Molecular Weight | 315.390 g/mol | 345.40 g/mol |

| Proton Pump Inhibition | Yes | Yes |

| CYP2C19 Inhibition Ki | 2 - 6 μM | Similar |

| Antibacterial Activity | Yes | Yes |

| Brain Distribution | Confirmed | Confirmed |

Propiedades

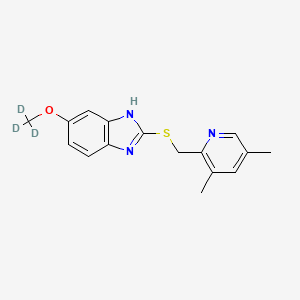

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUHHMNQRUNZTP-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=C(C=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.